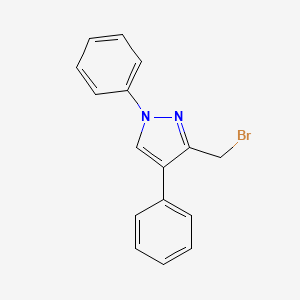
3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group at the 3-position and two phenyl groups at the 1 and 4 positions of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable precursor, such as 1,4-diphenyl-1H-pyrazole, using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazoles.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives of the original compound.
Applications De Recherche Scientifique
3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins, thereby altering their function. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl-substituted heterocycle with different electronic and steric properties.
3-(Bromomethyl)phenylboronic acid: Contains a boronic acid group, offering different reactivity and applications.
Bromobenzene: A simpler aromatic compound with a bromine substituent, used in various organic syntheses .
Uniqueness
3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two phenyl groups enhances its stability and potential for π-π interactions, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propriétés
Numéro CAS |
62810-75-7 |
|---|---|
Formule moléculaire |
C16H13BrN2 |
Poids moléculaire |
313.19 g/mol |
Nom IUPAC |
3-(bromomethyl)-1,4-diphenylpyrazole |
InChI |
InChI=1S/C16H13BrN2/c17-11-16-15(13-7-3-1-4-8-13)12-19(18-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Clé InChI |
DNZYLNQLPCWZJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(N=C2CBr)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


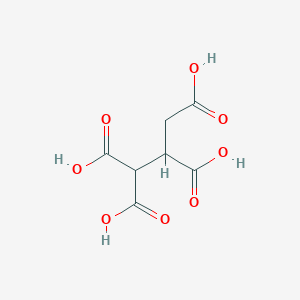
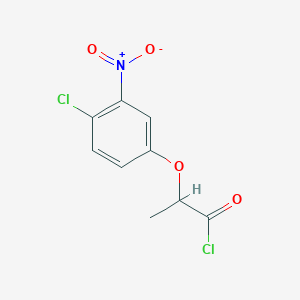
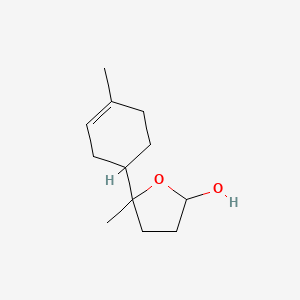
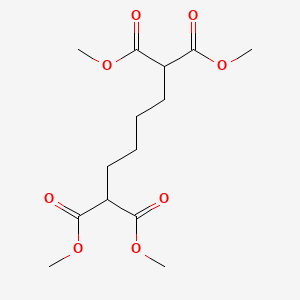
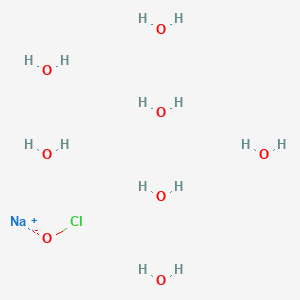

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
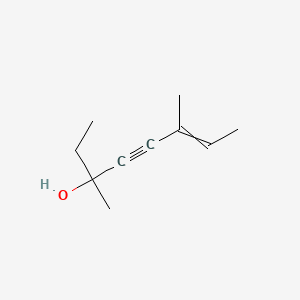
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
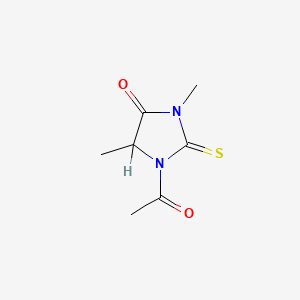
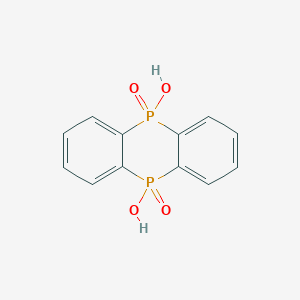

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

